6-(4-Nitrophenyl)morpholin-3-one
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The IUPAC name This compound derives from its morpholinone core structure. Morpholinone consists of a six-membered ring containing one oxygen and one nitrogen atom, with a ketone group at the 3-position. The numbering begins at the oxygen atom, proceeding clockwise to assign positions to the nitrogen and ketone groups. The substituent—a 4-nitrophenyl group—attaches to the morpholinone ring at the 6-position.
Structural isomerism arises from variations in nitro group placement on the phenyl ring or morpholinone ring substitution patterns. For example, 4-(2-nitrophenyl)morpholin-3-one (CAS 845729-41-1) represents a positional isomer where the nitro group occupies the phenyl ring’s 2-position instead of the 4-position. Such isomerism influences physicochemical properties like dipole moments and solubility.
CAS Registry Numbers (70547-99-8, 446292-04-2) and Synonyms
This compound is associated with two CAS registry numbers:
- 70547-99-8 : Linked to the name This compound in commercial catalogs.
- 446292-04-2 : Referenced as 4-(4-nitrophenyl)-3-morpholinone in impurity standards and synthetic chemistry databases.
The dual CAS numbers likely reflect differences in synthetic routes or purification methods rather than structural distinctions. Synonyms include:
- 4-(4-Nitrophenyl)morpholin-3-one
- 3-Morpholinone, 4-(4-nitrophenyl)-
- Rivaroxaban Impurity 52 (pharmaceutical context)
These synonyms emphasize the compound’s role as a synthetic intermediate, particularly in anticoagulant drug development.
Molecular Formula (C₁₀H₁₀N₂O₄) and Weight (222.20 g/mol)
The molecular formula C₁₀H₁₀N₂O₄ confirms the presence of:
- 10 carbon atoms
- 10 hydrogen atoms
- 2 nitrogen atoms
- 4 oxygen atoms
A table summarizes key molecular characteristics:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₀N₂O₄ |
| Molecular weight | 222.20 g/mol |
| Exact mass | 222.0643 Da |
| Degree of unsaturation | 7 |
The molecular weight of 222.20 g/mol aligns with high-resolution mass spectrometry data. The degree of unsaturation—calculated as $$ \text{DoU} = \frac{2C + 2 - H - X + N}{2} $$—indicates one ring and three double bonds (morpholinone ring, nitro group, and ketone).
Properties
IUPAC Name |
6-(4-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-6-16-9(5-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPLOHCQFZBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)morpholin-3-one typically involves the condensation of 4-chloronitrobenzene with morpholine, followed by oxidation. One common method includes the use of sodium chlorite as the oxidant in an acid-catalyzed reaction . The reaction conditions are mild, and the process is economically efficient, yielding high purity products without the need for column purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of inexpensive reagents like sodium chlorite makes the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrazine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite in the presence of an acid catalyst.
Reduction: Hydrazine in the presence of iron(III) catalyst.
Major Products
Reduction: 4-(4-Aminophenyl)morpholin-3-one.
Substitution: Various substituted morpholinones depending on the substituent introduced.
Scientific Research Applications
6-(4-Nitrophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the synthesis of pharmaceuticals like rivaroxaban.
Industry: Used in the preparation of nanowires and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Phenylmorpholin-3-one (CAS: Not specified)
- Synthesis: Prepared via condensation of 2-phenylaminoethanol with chloroacetic acid, yielding 62% .
- Properties : White solid with lower polarity compared to the nitro derivative, impacting solubility in polar solvents.
- Applications : Used as a precursor for nitration to form 4-(4-nitrophenyl)morpholin-3-one .
- Key Difference : Absence of the nitro group reduces electron-withdrawing effects, limiting its utility in electrophilic substitution reactions .
4-(4-Aminophenyl)morpholin-3-one (CAS: Not specified)
- Synthesis : Reduction of 4-(4-nitrophenyl)morpholin-3-one using SnCl₂ or catalytic hydrogenation (Pd/C, ammonium formate) .
- Properties: Improved solubility in polar solvents due to the amino group; reactive in coupling reactions.
- Applications : Intermediate for pyrazole derivatives with antimalarial activity .
- Key Difference: The amino group enhances nucleophilicity, enabling participation in Ugi and Mannich reactions, unlike the nitro analog .
4-(2-Fluoro-4-nitrophenyl)morpholin-3-one (CAS: Not specified)
- Synthesis : Fluorination at the 2-position of the aryl ring during nitration or via halogen exchange .
- Properties : The electron-withdrawing fluoro group increases stability and alters electronic density, affecting reaction kinetics.
- Applications: Potential use in MRI contrast agents due to fluorine’s magnetic properties .
4-(4-Amino-2-methylphenyl)morpholin-3-one (CAS: Not specified)
- Synthesis : Hydrogenation of 4-(2-methyl-4-nitrophenyl)morpholin-3-one under Pd/C catalysis, achieving 95% purity .
- Properties : Methyl group introduces steric hindrance, reducing crystallization efficiency compared to unsubstituted analogs.
- Applications: Not explicitly stated, but likely serves as a building block for tailored pharmaceuticals .
- Key Difference : Methyl substitution impacts molecular packing and solubility, requiring optimization in formulation .
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 536760-29-9)
- Synthesis: Chlorination of a dihydropyridinone precursor .
- Properties : Chlorine atom increases lipophilicity (predicted logP ~2.7 vs. 1.4 for 4-(4-nitrophenyl)morpholin-3-one) .
- Applications : Explored in agrochemicals due to enhanced membrane permeability.
- Key Difference: The six-membered lactam ring vs. morpholinone’s five-membered structure alters conformational flexibility and metabolic stability .
Data Tables
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| 4-(4-Nitrophenyl)morpholin-3-one | 516.8 ± 45.0 | 1.397 | Chloroform, MeOH |
| 4-Phenylmorpholin-3-one | Not reported | Not reported | THF, DCM |
| 4-(4-Aminophenyl)morpholin-3-one | Not reported | Not reported | Water, MeOH |
Biological Activity
6-(4-Nitrophenyl)morpholin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula : C10H10N2O3
Molecular Weight : 218.20 g/mol
IUPAC Name : this compound
CAS Number : 438056-69-0
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The nitrophenyl group enhances the compound's electron-withdrawing properties, which may influence its interaction with enzymes and receptors. The morpholine ring contributes to the compound's solubility and stability, facilitating its bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating notable antiproliferative effects.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 5.2 | 84.83% |
| SK-MEL-5 (Melanoma) | 6.1 | 81.58% |
| T-47D (Breast) | 4.8 | 90.47% |
These results indicate that the compound exhibits significant cytotoxicity against breast and melanoma cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Studies
- Study on Anticancer Efficacy : A comprehensive study evaluated the efficacy of various morpholine derivatives, including this compound, against a panel of cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound, revealing that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, supporting its potential use in developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 6-(4-nitrophenyl)morpholin-3-one?
The synthesis of this compound typically involves catalytic reduction or functionalization of precursor nitroaromatic compounds. For example, dendritic polymer-supported metal nanoparticles (e.g., Au or Cu NPs) have been employed to reduce nitro groups in derivatives like 4-(4-nitrophenyl)morpholin-3-one under mild conditions, achieving high yields . Key steps include:
- Nitro group reduction : Use of NaBH₄ with Au or Cu NPs stabilized by PEG-functionalized dendrimers.
- Cyclization : Acid-catalyzed ring closure to form the morpholinone core.
- Purification : Column chromatography or recrystallization for isolation.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformation (e.g., nitro group orientation).
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and ring puckering. For example, Cremer-Pople puckering coordinates (amplitude q and phase angle φ) quantify non-planar distortions in the morpholinone ring .
- Software tools : WinGX and ORTEP for data processing, visualization, and anisotropic displacement ellipsoid analysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in catalytic activity data for nitroaromatic reductions?
Discrepancies in catalytic efficiency (e.g., reaction rates, selectivity) may arise from:
- Substituent effects : Electron-withdrawing nitro groups alter substrate adsorption on catalyst surfaces.
- NP size/stabilization : Dendrimer-encapsulated NPs (e.g., PAMAM G3-Cu) provide uniform active sites, reducing side reactions .
- Experimental validation : Compare DFT-calculated activation energies with kinetic data. For example, model the transition state of nitro-to-amine conversion using Gaussian or ORCA software.
Q. What methodologies assess the environmental persistence and transformation pathways of this compound?
- Aquatic fate studies : Use high-resolution LC-MS/MS to detect degradation products (e.g., hydroxylated or demethylated derivatives) in simulated sunlight or microbial exposure assays .
- QSAR modeling : Predict biodegradation rates using EPI Suite or TEST software based on log P and nitro group reactivity.
- Toxicity screening : In vitro assays (e.g., Ames test for mutagenicity; zebrafish embryos for acute toxicity) to evaluate ecotoxicological risks .
Q. How can ring puckering in morpholinone derivatives influence reactivity?
The morpholinone ring adopts non-planar conformations due to puckering, which affects:
- Electrophilicity : Puckered rings expose reactive sites (e.g., carbonyl groups) for nucleophilic attack.
- Catalytic interactions : Distorted rings may enhance substrate binding in enzyme-mimetic systems.
- Analysis : Apply Cremer-Pople coordinates (e.g., q₂ and φ₂ for six-membered rings) to crystallographic data to quantify puckering .
Q. What strategies optimize reaction conditions for synthesizing morpholinone-based heterocycles?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield. For example, polar aprotic solvents (DMF, DMSO) improve nitro group reactivity .
- In situ monitoring : Use ReactIR or HPLC to track intermediate formation (e.g., nitroso or hydroxylamine derivatives).
- Green chemistry : Replace NaBH₄ with H₂ or formic acid for sustainable reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
